molecular formula C15H15N3O4S B15274302 N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B15274302
M. Wt: 333.4 g/mol
InChI Key: XBLWFYIMVDOFEE-UHFFFAOYSA-N
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Description

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide is a complex organic compound that features both isoindoline and nitrobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline moiety, which can be synthesized through the reduction of phthalimide derivatives . The nitrobenzene sulfonamide part can be introduced via a nucleophilic substitution reaction, where the sulfonamide group is attached to the nitrobenzene ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various sulfonamide derivatives .

Scientific Research Applications

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]acetamide hydrochloride
  • N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

Uniqueness

N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide is unique due to its combination of isoindoline and nitrobenzene sulfonamide moieties, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C15H15N3O4S/c19-18(20)14-3-1-2-4-15(14)23(21,22)17-8-11-5-6-12-9-16-10-13(12)7-11/h1-7,16-17H,8-10H2

InChI Key

XBLWFYIMVDOFEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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